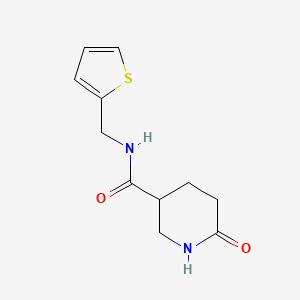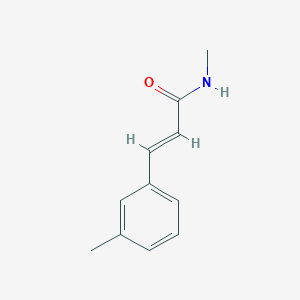
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea, also known as DFP-10825, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various studies.
作用機序
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea acts as a dual inhibitor of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are involved in cell proliferation and survival. By inhibiting these pathways, 1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea induces apoptosis in cancer cells and inhibits their growth. The compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has been shown to have a low toxicity profile and does not cause any significant biochemical or physiological effects in normal cells. However, in cancer cells, it induces apoptosis and inhibits their growth. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
実験室実験の利点と制限
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has several advantages for lab experiments. It has a high purity and can be easily synthesized in large quantities. It has also been shown to be stable under various conditions, making it suitable for long-term storage. However, the compound has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some in vivo experiments.
将来の方向性
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has shown promising results in various studies, and there are several future directions for research. One direction is to further investigate the compound's mechanism of action and its effects on different types of cancer cells. Another direction is to study the compound's potential use in combination therapy with other chemotherapy drugs. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be further studied to optimize its use in clinical trials. Finally, the compound's potential use in other scientific research applications, such as neuroprotection and inflammation, should also be explored.
Conclusion
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea is a novel compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. Its dual inhibition of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways makes it a potential candidate for combination therapy with other chemotherapy drugs. While the compound has some limitations, its advantages make it a valuable tool for lab experiments. Further research is needed to fully understand the compound's mechanism of action and its potential use in clinical trials.
合成法
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea can be synthesized by reacting 3,4-difluoroaniline with 2-(2-hydroxyphenyl)ethyl isocyanate in the presence of a base. The reaction yields 1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea as a white solid with a purity of more than 95%. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. 1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
特性
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c16-12-7-6-11(8-13(12)17)19-15(21)18-9-14(20)10-4-2-1-3-5-10/h1-8,14,20H,9H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXOLJUYOYHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)

![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)

![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)

![5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7571288.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7571293.png)
![N-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571304.png)

![[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[(2S)-1-(thiophene-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B7571316.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)
